molecular formula C32H23CrN10O8-3 B036267 Solvent Red 8 CAS No. 33270-70-1

Solvent Red 8

Cat. No. B036267
CAS RN: 33270-70-1
M. Wt: 727.6 g/mol
InChI Key: RZXLOHPOASPITM-JZLJAYAZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solvent Red 8, also known by its CAS number 33270-70-1, is a bluish-red metal complex dye . It is used in a variety of applications such as wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings .


Molecular Structure Analysis

The molecular formula of Solvent Red 8 is C32H26CrN10O8 . It is a complex of chromium with two ligands, each ligand being a 2-amino-5-nitrophenol azo-coupled to a 3-methyl-1-phenyl-5-pyrazolone .


Physical And Chemical Properties Analysis

Solvent Red 8 appears as a bluish-red powder . It has good solubility in various solvents such as alcohol, 1-methoxy-2-propanol, 2-ethoxyethanol, MEK, ethyl acetate, and toluene . It also exhibits good heat stability up to 150°C for 30 minutes .

Scientific Research Applications

  • Role in Metallosupramolecular Solids : Cheng‐Peng Li and M. Du (2011) in "Chemical communications" highlighted that solvent effects, like those involving Solvent Red 8, play a critical role in regulating diverse metallosupramolecular solids, which contributes to the design and construction of advanced crystalline materials (Li & Du, 2011).

  • Hazards and Carcinogenic Potential : A study by Engel et al. (2007) in "Dermatology" indicated that Solvent Red 8, being a synthetic azo pigment, can cleave into carcinogenic amines upon light exposure, posing a potential risk for basal cell carcinoma in humans (Engel et al., 2007).

  • Use in Identifying Textile Dyes : B. V. Kharbade and O. Agrawal (1985) in "Journal of Chromatography A" discovered that a specific solvent system is suitable for identifying natural red dyes in old textiles, indicating the utility of Solvent Red 8 in historical textile analysis (Kharbade & Agrawal, 1985).

  • Impact on Fluorescence and Absorption : Research by T. Azumi et al. (1976) in "Journal of Chemical Physics" showed that the solute-solvent interaction, involving compounds like Solvent Red 8, affects the edge-excitation red shift in fluorescence, supporting theories on red shift mechanisms (Azumi, Itoh, & Shiraishi, 1976).

  • Synthesis and Performance in Dyeing : Xu De-xian (2011) in "Dyestuffs and coloration" reported on the synthesis of Solvent Red EG, a derivative of Solvent Red 8, emphasizing its high yield and suitability for thermoplastic dyeing (De-xian, 2011).

  • Potential in Photodynamic Therapy : A study by M. N. Urrutia and C. Ortiz (2013) in "Chemical Physics" suggested that derivatives of Solvent Red 8, like Neutral Red and its monobrominated variant, show promise as photosensitizers in Photodynamic Therapy (Urrutia & Ortiz, 2013).

  • Solvatochromism and Solvent Polarity Effects : M. Singh et al. (1998) in "Photochemistry and Photobiology" studied Solvent Red 8's dual solvatochromism, revealing that its fluorescence varies significantly with solvent polarity (Singh, Pal, Bhasikuttan, & Sapre, 1998).

Safety And Hazards

When handling Solvent Red 8, it is advised to avoid breathing in dust and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

chromium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h2*2-9,22-23H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEYWTBXAADJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26CrN10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solvent Red 8

CAS RN

33270-70-1
Record name Chromate(1-), bis[2,4-dihydro-4-[2-[2-(hydroxy-.kappa.O)-4-nitrophenyl]diazenyl-.kappa.N1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-.kappa.O3]-, hydrogen (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solvent Red 8
Reactant of Route 2
Reactant of Route 2
Solvent Red 8
Reactant of Route 3
Reactant of Route 3
Solvent Red 8
Reactant of Route 4
Reactant of Route 4
Solvent Red 8
Reactant of Route 5
Reactant of Route 5
Solvent Red 8
Reactant of Route 6
Reactant of Route 6
Solvent Red 8

Citations

For This Compound
41
Citations
E Engel, H Ulrich, R Vasold, B König, M Landthaler… - Dermatology, 2007 - karger.com
… as the azo pigment Solvent Red 8. Solvent Red 8 is a widespread synthetic azo pigment that is applied to stain consumer products. Compounds such as Solvent Red 8 can be cleaved …
Number of citations: 64 karger.com
RLM Allen - Colour Chemistry, 1971 - Springer
There are many applications for which dyes are required to be soluble in an organic solvent. Materials coloured by such dyes vary widely and include wood stains, varnishes, lacquers …
Number of citations: 0 link.springer.com
National Toxicology Program - … technical report series, 1988 - pubmed.ncbi.nlm.nih.gov
… 2-Amino-5-nitrophenol is used as a colorant in semipermanent hair dyes and in the manufacture of CI Solvent Red 8, an azo dye for synthetic resins, lacquers, and wood stains. 2-Amino…
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
DJ Rigg, I Grabovac, S Russo, SA Mestan… - The Journal of …, 1987 - Taylor & Francis
… containing Solvent Red 8 the system was THF/methanol 11 + 9. Plates were scanned, at 370, 390 and 535 nm for Solvent Yellow 72, Solvent Yellow 16 and Solvent Red 8 respectively, …
Number of citations: 2 www.tandfonline.com
H Tehrani, A Iqbal - Journal of Hand Surgery (European …, 2009 - journals.sagepub.com
… Only one case suggested an aetiological factor for BCC of the thumb: aromatic amines in the colourant Solvent Red 8 may have led to a thumb BCC in an angler who frequently handled …
Number of citations: 5 journals.sagepub.com
JD Beard, D Rouholamin, BL Farmer, KE Evans… - RSC Advances, 2015 - pubs.rsc.org
… Test measurements were also carried out on 4 small blocks of fully cured dyed resin (denoted sample A/B/C/D in this paper) containing 21.8% Solvent Red 8 dye to confirm detection of …
Number of citations: 10 pubs.rsc.org
J Godleman, TS Babra, A Afsar, A Kyriacou… - Progress in Organic …, 2021 - Elsevier
The synthesis and characterisation of two novel poly(ethylene glycol)-based materials featuring UV-dimerisable anthracenyl end-groups are described. These low molecular weight …
Number of citations: 6 www.sciencedirect.com
A Marzec - 2014 - theses.hal.science
The present study demonstrated the effect of some additives on aging properties of elastomer composites. In the current work solvent dyes, high performance pigments and conductive …
Number of citations: 28 theses.hal.science
A Kazlauciunas - Coloration Technology, 2014 - Wiley Online Library
… Specific dyes mentioned for the RGB optical colour filter were CI Solvent Red 8, CI Solvent Yellow 88, and CI Solvent Blue 36, with specific mention being made of hydroquinyl groups …
Number of citations: 1 onlinelibrary.wiley.com
WK van Landeghem, AR Suys - 1981 - inis.iaea.org
(71) We AGFA-GEVAERT, a naamloze vennootschap organized under the laws of Belgium, of Septestraat 27, B 2510 Mortsel, Belgium, do hereby declare the invention, for which we …
Number of citations: 2 inis.iaea.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.